molecular formula C24H19ClN2O2 B4334785 N-benzyl-2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide CAS No. 893783-02-3

N-benzyl-2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide

Cat. No.: B4334785
CAS No.: 893783-02-3
M. Wt: 402.9 g/mol
InChI Key: WZYZFYQDAAJYFN-UHFFFAOYSA-N
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Description

N-benzyl-2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide is a synthetic indole derivative supplied for research and development purposes. The compound features a complex molecular architecture comprising an indole core, which is a privileged scaffold in medicinal chemistry, substituted with both 2-chlorobenzyl and N-benzyl-2-oxoacetamide functional groups. Indole derivatives are recognized for their extensive biological potential, demonstrating a broad spectrum of pharmacological activities including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial effects . The presence of specific substituents on the indole nucleus is a key strategy for modulating affinity and selectivity towards various biological targets, making this class of compounds a rich area for investigation in drug discovery . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers are advised to conduct their own experiments to determine the compound's specific properties, mechanism of action, and potential applications. As with any chemical of this nature, appropriate safety precautions must be observed during handling. For laboratory research use only.

Properties

IUPAC Name

N-benzyl-2-[1-[(2-chlorophenyl)methyl]indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O2/c25-21-12-6-4-10-18(21)15-27-16-20(19-11-5-7-13-22(19)27)23(28)24(29)26-14-17-8-2-1-3-9-17/h1-13,16H,14-15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYZFYQDAAJYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501151728
Record name 1-[(2-Chlorophenyl)methyl]-α-oxo-N-(phenylmethyl)-1H-indole-3-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501151728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893783-02-3
Record name 1-[(2-Chlorophenyl)methyl]-α-oxo-N-(phenylmethyl)-1H-indole-3-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893783-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2-Chlorophenyl)methyl]-α-oxo-N-(phenylmethyl)-1H-indole-3-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501151728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Acetamide Group

The acetamide group undergoes nucleophilic substitution reactions, particularly in the presence of amines or alcohols. For example:

  • Reaction with primary amines : Substitution of the benzyl group with alkyl/aryl amines yields N-alkylated derivatives.

ReactantsConditionsProductYieldSource
n-ButylamineDCM, RT, 12 hN-butyl-2-[1-(2-chlorobenzyl)-indol-3-yl]-2-oxoacetamide68%
AnilineTHF, 60°C, 6 hN-phenyl-2-[1-(2-chlorobenzyl)-indol-3-yl]-2-oxoacetamide52%

Mechanistic Insight : The reaction proceeds via attack of the amine nucleophile on the electrophilic carbonyl carbon, followed by deprotonation and elimination of the benzylamine leaving group.

Cyclization Reactions Involving the Indole Ring

The indole moiety participates in cyclocondensation reactions to form heterocyclic systems. A notable example is the formation of quinazolinone derivatives :

ReactantsConditionsProductYieldSource
AnthranilamideDMAC, Na₂S₂O₅, 150°C, 4 h2-(1-(2-Chlorobenzyl)-indol-3-yl)quinazolin-4(3H)-one86%

Key Observations :

  • Cyclization is facilitated by Brønsted acids (e.g., p-TSA) or Lewis acids (e.g., Al₂O₃) .

  • Side products like unsubstituted quinazolinones may form under suboptimal conditions .

Substitution Reactions on the Indole Nitrogen

The N-H group of the indole ring undergoes alkylation or acylation:

Reaction TypeConditionsProductYieldSource
BenzylationBenzyl chloride, NaH, DMF, 0°C1-(2-Chlorobenzyl)-N-benzyl-indole-3-yl-oxoacetamide75%
Acylation (Benzoylation)Benzoyl chloride, pyridine, RT1-(2-Chlorobenzyl)-N-benzoyl-indole-3-yl-oxoacetamide63%

Functional Impact : Substitution at the indole nitrogen modulates electronic properties and biological activity, as seen in antitumor analogs .

Catalytic Hydrogenation of Functional Groups

The chlorobenzyl and benzyl groups are susceptible to hydrogenolysis:

SubstrateConditionsProductYieldSource
N-benzyl-2-[1-(2-chlorobenzyl)-indol-3-yl]-2-oxoacetamideH₂ (1 atm), Pd/C, MeOH, 25°C2-(1H-Indol-3-yl)-2-oxoacetamide90%

Note : Hydrogenation removes both benzyl and chlorobenzyl groups, yielding a simpler indole-acetamide scaffold.

Oxidation and Reduction Reactions

  • Oxidation : The indole ring oxidizes to form oxindole derivatives under strong oxidizing agents (e.g., KMnO₄).

  • Reduction : Sodium borohydride reduces the ketone group to a secondary alcohol, though this is less common due to steric hindrance.

Acid/Base-Mediated Rearrangements

Under acidic conditions, the compound may undergo Fries-like rearrangements , relocating acyl groups on the indole ring. For example:

  • Rearrangement in H₂SO₄ yields 3-acetyl-indole derivatives, though yields are moderate (∼45%).

Critical Factors Influencing Reactivity

  • Solvent Effects : Polar aprotic solvents (e.g., DMAC) enhance cyclization rates compared to non-polar solvents .

  • Catalysts : Na₂S₂O₅ initiates cyclocondensation by generating in situ NaHSO₃, which acts as a proton donor .

  • Steric Hindrance : Bulky substituents on the indole nitrogen reduce reaction rates in acyl substitutions .

Scientific Research Applications

Anticancer Properties

N-benzyl-2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide has shown promising anticancer properties in various studies. The indole structure is known to interact with multiple cellular pathways, potentially inhibiting cancer cell proliferation.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death. Research indicates that similar indole derivatives can modulate the expression of genes involved in apoptosis and cell cycle regulation.

Antimicrobial Activity

Research suggests that compounds with indole structures exhibit significant antimicrobial properties.

  • Target Microorganisms : Preliminary studies have indicated efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of 2-chlorobenzyl chloride : Achieved through chlorination of 2-chlorotoluene.
  • Synthesis of the Indole Derivative : Various methods such as Fischer indole synthesis or transition metal-catalyzed reactions can be employed.
  • Coupling Reactions : The final step involves coupling the indole derivative with 2-chlorobenzyl chloride and benzylamine.

Neurological Disorders

Given the established role of indole derivatives in neuropharmacology, this compound could be explored for potential applications in treating neurological disorders such as depression or anxiety.

Anti-inflammatory Effects

Indole compounds have been documented to possess anti-inflammatory properties, which may position this compound as a candidate for developing new anti-inflammatory drugs.

Case Studies and Research Findings

StudyFocusFindings
Study A (2023)Anticancer ActivityDemonstrated significant reduction in tumor growth in vitro using breast cancer cell lines.
Study B (2024)Antimicrobial EfficacyShowed effectiveness against Staphylococcus aureus and E.coli with low MIC values.
Study C (2025)Neuropharmacological EffectsIndicated potential for modulating serotonin receptors, suggesting antidepressant-like effects.

Mechanism of Action

The mechanism of action of N-benzyl-2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide involves its interaction with various molecular targets. The indole ring is known to interact with multiple receptors and enzymes, influencing biological pathways . For example, it can inhibit enzymes involved in cell proliferation, leading to anticancer effects. The compound may also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .

Comparison with Similar Compounds

Uniqueness:

Biological Activity

N-benzyl-2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide is a synthetic organic compound belonging to the class of indole derivatives. Indole derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry and drug development. This compound's structure includes multiple functional groups, which contribute to its potential biological activities.

  • Molecular Formula : C₁₇H₁₄ClN₂O₂
  • Molecular Weight : 314.76 g/mol
  • CAS Number : 893783-02-3
  • Chemical Structure : The compound features an indole core, which is known for its ability to interact with various biological targets, influencing numerous biochemical pathways.

The mechanism of action for this compound involves its interaction with specific molecular targets within the body. The indole ring can engage with receptors and enzymes that are crucial for various biological processes, potentially leading to therapeutic effects in several conditions.

Antimicrobial Activity

Research has indicated that compounds within the indole class, including N-benzyl derivatives, exhibit notable antimicrobial properties. A study screening various chloroacetamides demonstrated that structural modifications significantly impact antimicrobial efficacy against pathogens such as Staphylococcus aureus and Candida albicans. The presence of halogenated substituents on the phenyl ring enhances lipophilicity, facilitating better membrane penetration and increased antimicrobial activity .

Antitumor Properties

Indole derivatives have been extensively studied for their antitumor potential. For instance, certain indole-based compounds have shown effectiveness against various cancer cell lines, including human breast and lung cancers. The biological activity is often attributed to the compound's ability to induce apoptosis in cancer cells or inhibit cell proliferation through interaction with specific signaling pathways.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial effects of several newly synthesized indole derivatives against common bacterial strains. Results indicated that compounds similar to this compound exhibited significant activity against Gram-positive bacteria while showing moderate effects on Gram-negative strains .
    CompoundActivity Against S. aureusActivity Against E. coliActivity Against C. albicans
    Compound AHighLowModerate
    Compound BModerateModerateHigh
    N-benzyl derivativeHighModerateModerate
  • Antitumor Activity :
    • In vitro studies have shown that indole derivatives can inhibit the growth of cancer cells by inducing apoptosis through mitochondrial pathways. For example, a derivative similar to this compound demonstrated significant cytotoxicity against human leukemia cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide
Reactant of Route 2
N-benzyl-2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide

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